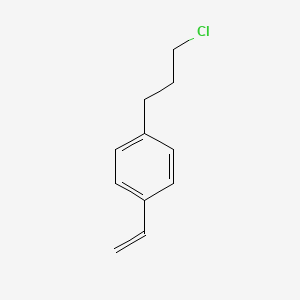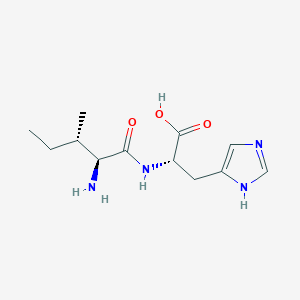
Ile-His
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for Ile-His were not found in the search results, peptides like Ile-His are often synthesized using methods such as solid-phase peptide synthesis. Additionally, enzymes like coronafacic acid ligases, which are involved in the synthesis of bacterial phytotoxins, have been found to catalyze amide bond formation with a wide range of substrates .Molecular Structure Analysis
The molecular formula of Ile-His is C12H20N4O3 . The InChIKey, a unique identifier for chemical substances, for Ile-His is QNBYCZTZNOVDMI-HGNGGELXSA-N . The canonical SMILES (Simplified Molecular Input Line Entry System) representation is CCC©C(C(=O)NC(CC1=CN=CN1)C(=O)O)N .Chemical Reactions Analysis
The Edman degradation is a method used for sequencing peptides like Ile-His. This method involves cleaving one amino acid at a time from an end of the peptide chain. That terminal amino acid is then separated and identified, and the cleavage reactions are repeated on the chain-shortened peptide until the entire peptide sequence is known .Physical And Chemical Properties Analysis
Ile-His has a molecular weight of 268.31 g/mol . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 7 . The exact mass and monoisotopic mass of Ile-His are 268.15354051 g/mol . The topological polar surface area is 121 Ų , and it has a heavy atom count of 19 .Relevant Papers A paper titled “Characterization of Ile-His-Arg-Phe, a novel rice-derived vasorelaxing peptide with hypotensive and anorexigenic activities” was found during the search . This paper focuses on a peptide related to Ile-His, specifically Ile-His-Arg-Phe, and discusses its vasorelaxing and hypotensive activities .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Histidine-rich peptides (HRPs), which include Ile-His, have been shown to have antimicrobial properties. These peptides are capable of killing pathogenic microorganisms, making them highly sought after in human health challenges .
Cell-Penetrating Applications
HRPs also have cell-penetrating properties. They can penetrate cells, which is a property that is highly desirable in the field of drug delivery .
Metal-Chelating Applications
HRPs, including Ile-His, have the ability to chelate or bind to essential or toxic metals. This property is useful in various fields, including environmental science and medicine .
Therapeutic Drug Applications
Due to their antimicrobial and cell-penetrating properties, HRPs are attractive targets for the development of therapeutic drugs .
Veterinary Applications
The antimicrobial properties of HRPs can also be applied in the field of veterinary medicine, helping to treat infections in animals .
Food Industry Applications
In the food industry, HRPs can be used as natural preservatives due to their antimicrobial properties .
Cosmetics Applications
In the cosmetics industry, HRPs can be used in products due to their cell-penetrating properties, which can help deliver active ingredients to the skin .
Agriculture, Forestry, and Gardening Applications
HRPs can also be used in agriculture, forestry, and gardening. Their antimicrobial properties can help protect plants from pathogens, and their metal-chelating properties can help in the remediation of polluted soils .
Mecanismo De Acción
Target of Action
Ile-His, also known as H-Ile-His-OH, is a dipeptide composed of the amino acids isoleucine (Ile) and histidine (His)It’s known that dipeptides can interact with various cellular components, including receptors, enzymes, and transporters .
Biochemical Pathways
Ile-His may be involved in several biochemical pathways. For instance, it’s suggested that Ile-His might be involved in the renin-angiotensin system (RAS), a crucial pathway for blood pressure regulation . .
Pharmacokinetics
It’s known that dipeptides are generally well-absorbed in the gut and can be distributed throughout the body . The metabolism of Ile-His likely involves enzymatic breakdown into its constituent amino acids, while excretion likely occurs via the kidneys .
Result of Action
Given its potential interaction with ace2, it might influence processes such as blood pressure regulation and inflammation
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like Ile-His. Factors such as pH, temperature, and presence of other molecules can affect the stability and activity of Ile-His . Moreover, the physiological environment within the body, including factors like enzymatic activity and presence of transporters, can also influence the absorption, distribution, metabolism, and excretion of Ile-His .
Propiedades
IUPAC Name |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-3-7(2)10(13)11(17)16-9(12(18)19)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)/t7-,9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBYCZTZNOVDMI-HGNGGELXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ile-His | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the Ile-His motif in the context of Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe)?
A1: Research suggests that the Ile-His motif in Angiotensin II plays a crucial role in its interaction with Angiotensin II type I antagonists. [] These antagonists, which typically feature modifications at position 8, disrupt the Tyr-Ile-His bend observed in Angiotensin II agonists. This difference in backbone structure highlights the importance of the Ile-His motif in agonist binding and activation of the Angiotensin II type I receptor. []
Q2: Does the Ile-His motif contribute to the binding of peptides to the renin active site?
A2: While the His-Pro-Phe motif is identified as a crucial determinant of renin substrate specificity, the Ile-His sequence, immediately following this motif, appears to be less critical for direct binding. [] Studies utilizing mutant angiotensinogens with substitutions at positions 5-10, encompassing Ile-His, indicate that this region influences the cleavage site rather than completely abolishing renin activity. []
Q3: Is there evidence of the Ile-His motif interacting with metal ions?
A3: While not directly demonstrated with Ile-His, a study on the peptide CH3CO-Cys-Ala-Ile-His-NH2, a model of a conserved motif in histone H3, revealed the formation of macrochelate complexes with Nickel (II). [] This suggests a potential for metal ion interaction involving histidine within similar sequences. Further research is needed to confirm if the Ile-His dipeptide alone exhibits such interactions.
Q4: What happens when the tyrosine residue preceding the Ile-His motif in Angiotensin II is modified?
A4: Modifications to the tyrosine residue in Angiotensin II significantly impact its activity. Replacing the tyrosine hydroxyl group with negatively charged or electronegative groups, such as a carboxylate or trifluoromethyl group, abolishes the agonist activity. [] This suggests that the tyrosinate pharmacophore plays a critical role in receptor activation and cannot be easily substituted. []
Q5: Can modifications to the Ile-His motif in Angiotensin II enhance its stability?
A5: While not directly addressing the Ile-His motif, research indicates that incorporating α-methylation at the tyrosine residue in position 4 of Angiotensin II increases its resistance to enzymatic degradation by α-chymotrypsin without significantly altering its pressor activity. [] This suggests that strategic modifications near the Ile-His motif might enhance peptide stability without compromising biological activity.
Q6: What analytical techniques are employed to study peptides containing the Ile-His motif?
A6: A variety of analytical techniques are used to study peptides containing the Ile-His motif. These include:
- High-Performance Liquid Chromatography (HPLC): Used to purify and separate peptides based on their physicochemical properties. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the three-dimensional structure and conformational properties of peptides in solution. [, ]
- Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure of peptides. []
- Mass Spectrometry (MS): Used to determine the mass-to-charge ratio of ions and identify peptides based on their fragmentation patterns. [, ]
- Fluorescence Spectroscopy: Employed in assays to monitor enzyme activity using specifically designed fluorogenic peptide substrates. [, ]
Q7: What are the biological effects of peptides containing the Ile-His motif?
A7: The biological effects of peptides containing the Ile-His motif are diverse and depend on the specific peptide sequence and its target receptor or enzyme. Some examples include:
- Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe): A potent vasoconstrictor involved in blood pressure regulation. [, ]
- Angiotensin (1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro): Exhibits antidiuretic effects and potentially plays a role in fluid balance. []
- Ile-His-Arg-Phe: A rice-derived peptide with CCK-dependent vasorelaxing activity, showing potential as an antihypertensive and anorexigenic agent. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



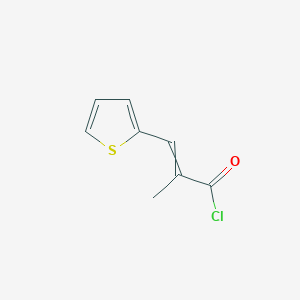
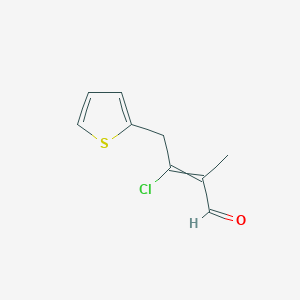

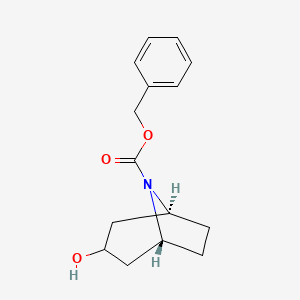
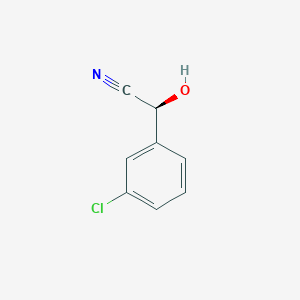

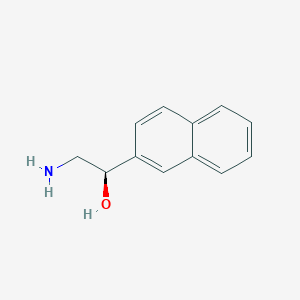
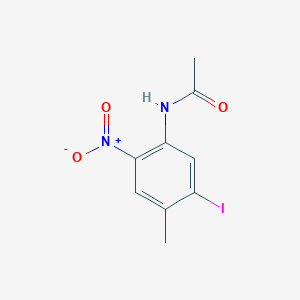

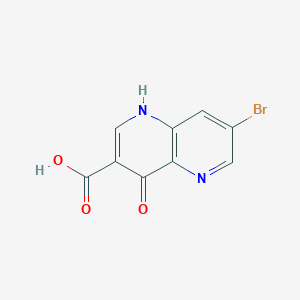
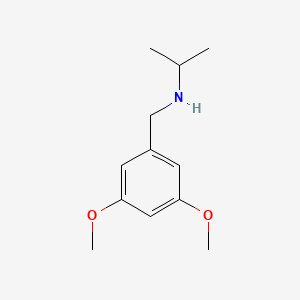

![4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine](/img/structure/B3317772.png)
